Isovalerylshikonin

概要

説明

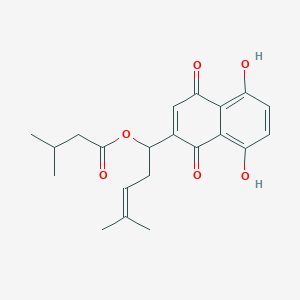

Isovalerylshikonin is an organic compound that features a complex structure with multiple functional groups It contains a naphthalene core with hydroxyl and dioxo substituents, a pentenyl chain, and a methylbutanoate ester group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Isovalerylshikonin can be approached through several steps:

Formation of the Naphthalene Core: The naphthalene core with hydroxyl and dioxo groups can be synthesized through a series of oxidation and hydroxylation reactions starting from naphthalene.

Attachment of the Pentenyl Chain: The pentenyl chain can be introduced via a Friedel-Crafts alkylation reaction using an appropriate alkyl halide.

Esterification: The final step involves esterification of the intermediate with 3-methylbutanoic acid under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

Oxidation: The hydroxyl groups on the naphthalene core can undergo oxidation to form quinones.

Reduction: The dioxo groups can be reduced to hydroxyl groups under appropriate conditions.

Substitution: The ester group can undergo nucleophilic substitution reactions, such as hydrolysis to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of carboxylic acids or other substituted esters.

科学的研究の応用

Pharmacological Properties

Isovalerylshikonin exhibits a wide range of pharmacological properties that make it a subject of interest in various therapeutic areas.

Antimicrobial Activity

Research indicates that this compound demonstrates antibacterial effects, particularly against drug-resistant strains of Staphylococcus aureus. It has been shown to have a minimum inhibitory concentration (MIC) of 16 mg/L against this pathogen. Furthermore, when combined with streptomycin, this compound enhances the antibiotic's efficacy, reducing its MIC by up to 16-fold. This synergistic effect is attributed to its ability to inhibit bacterial efflux mechanisms, thereby increasing the susceptibility of bacteria to antibiotics .

Anti-inflammatory Effects

This compound has been reported to attenuate inflammatory responses in microglial cells. In vitro studies demonstrated that it significantly reduced the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta in response to lipopolysaccharide (LPS) stimulation. This suggests a potential role for this compound in neuroprotection and the management of neuroinflammatory conditions .

Antidiabetic Potential

This compound has shown promise in diabetes management by enhancing glucose tolerance and reducing hepatic fat accumulation in animal models. It acts as an agonist for free fatty acid receptor 4, which plays a crucial role in glucose metabolism and insulin signaling .

Study on Antimicrobial Resistance

In a study focusing on antimicrobial resistance, this compound was evaluated for its ability to function as a resistance-modifying agent (RMA). The findings revealed that it could significantly inhibit the expression of msrA mRNA, which is associated with antibiotic resistance in bacteria. In vivo experiments using murine models showed that treatment with this compound in conjunction with streptomycin led to decreased bacterial counts and increased survival rates in infected mice .

Neuroprotective Mechanisms

A detailed investigation into the neuroprotective effects of this compound highlighted its ability to inhibit LPS-induced activation of microglial cells. This study utilized organotypic hippocampal slice cultures and demonstrated that this compound effectively blocked cell death induced by inflammatory stimuli while reducing nitric oxide production .

Comparative Analysis of this compound with Other Shikonin Derivatives

| Compound | MIC against S. aureus | Anti-inflammatory Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | 16 mg/L | Significant | Yes |

| Isobutyrylshikonin | Similar | Significant | Yes |

| Shikonin | Varies | Moderate | Yes |

作用機序

The mechanism of action of Isovalerylshikonin would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The hydroxyl and dioxo groups could participate in hydrogen bonding or redox reactions, influencing the compound’s activity.

類似化合物との比較

Similar Compounds

Isovalerylshikonin: shares similarities with other naphthalene derivatives, such as:

Uniqueness

The unique combination of functional groups in this compound sets it apart from other naphthalene derivatives. The presence of both hydroxyl and dioxo groups, along with the ester functionality, provides a versatile platform for further chemical modifications and applications.

生物活性

Isovalerylshikonin, a derivative of shikonin, has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and wound healing properties. This article synthesizes current research findings on this compound's biological activity, supported by data tables and case studies.

Overview of this compound

This compound is a naphthoquinone compound derived from the roots of plants in the Boraginaceae family, particularly from Alkanna and Lithospermum species. Its structure includes a naphthazarin backbone with an isovaleryl side chain, which contributes to its unique biological properties.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the generation of reactive oxygen species (ROS) and disruption of microbial cell membranes.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Sekine et al., 1998 |

| Escherichia coli | 64 µg/mL | Gao et al., 2000 |

| Candida albicans | 16 µg/mL | Papageorgiou et al., 2008 |

2. Anticancer Activity

Research indicates that this compound possesses anticancer properties, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis. It has been shown to affect various signaling pathways involved in cancer progression.

Case Study: Apoptosis Induction in Cancer Cells

A study involving K562 chronic myelogenous leukemia cells demonstrated that treatment with this compound led to a significant increase in apoptosis rates, with approximately 85% of cells undergoing programmed cell death after exposure to 0.5 µM for 24 hours. This effect was mediated through ROS generation and activation of the JNK signaling pathway .

3. Anti-inflammatory Effects

This compound has been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This property is particularly beneficial for wound healing applications.

Table 2: Anti-inflammatory Effects of this compound

| Cytokine | Effect | Reference |

|---|---|---|

| TNF-α | Inhibition | Zhang et al., 2020 |

| IL-6 | Reduction | Liu et al., 2020 |

| COX-2 | Downregulation | Guo et al., 2019 |

The biological activities of this compound can be attributed to several mechanisms:

- ROS Generation : Induces oxidative stress in target cells, leading to apoptosis.

- Signal Pathway Modulation : Alters key signaling pathways such as ERK1/2 and Wnt/β-catenin, which are crucial in cellular proliferation and differentiation.

- Iron Chelation : By chelating iron, this compound deprives bacteria of essential nutrients, inhibiting their growth .

特性

IUPAC Name |

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,10,12,17,22-23H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOUNDHZJFIVPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60319387 | |

| Record name | Isovalerylshikonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52387-14-1 | |

| Record name | Isovalerylshikonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。